molecular formula C19H18BrN3O4S B2444777 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 942013-48-1

5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2444777
CAS No.: 942013-48-1
M. Wt: 464.33
InChI Key: FZVDYDQLFPSKKX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (CAS 942013-48-1) is a high-purity sulfonamide derivative supplied for preclinical research. This compound, with the molecular formula C 19 H 18 BrN 3 O 4 S and a molecular weight of 464.33 g/mol, is a useful research chemical for investigating novel therapeutic agents . Sulfonamide derivatives are known for their diverse pharmacological properties and are valuable tools for studying antimicrobial, anti-inflammatory, and anticancer activities . Research into related pyridazin-3(2H)-one derivatives has shown their relevance as ligands for G protein-coupled receptors like the Formyl Peptide Receptors (FPRs), which play a critical role in regulating inflammatory reactions and sensing cellular damage . FPRs are expressed on various cell types, including neutrophils, macrophages, and epithelial cells, and are implicated in the pathogenesis of neurodegenerative diseases, cataract formation, and atherogenesis, making their ligands promising targets for drug discovery . The compound is provided with a typical purity of ≥95% and is available in various packaging options to accommodate diverse research requirements. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S/c1-3-27-17-9-7-14(20)12-18(17)28(25,26)22-15-6-4-5-13(11-15)16-8-10-19(24)23(2)21-16/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVDYDQLFPSKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

C15H18BrN3O3S\text{C}_{15}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S}

This structure includes a sulfonamide group , which is critical for its biological activity.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to the one have shown significant activity against various pathogens. In vitro assays have demonstrated that sulfonamides can inhibit bacterial growth effectively.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5-bromo compoundE. coli6.72 mg/mL
5-bromo compoundS. aureus6.63 mg/mL

These findings suggest that the compound may exhibit comparable antimicrobial activity to established antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has been well-documented. For example, related compounds have shown efficacy in reducing carrageenan-induced edema in rat models. The 5-bromo compound's anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study:
In a study evaluating the anti-inflammatory effects of various sulfonamides, the compound exhibited a reduction in paw edema by approximately 89% at a concentration of 3 mg/kg after three hours .

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. The interaction of these compounds with calcium channels has been studied using isolated rat heart models. The data indicated that certain derivatives could lower coronary resistance and affect perfusion pressure significantly.

GroupCompoundDose (nM)Effect on Perfusion Pressure
II5-bromo compound0.001Decreased perfusion pressure significantly (p < 0.05)

These results highlight the potential cardiovascular benefits of the compound, suggesting it may serve as a therapeutic agent for conditions like hypertension .

The biological activity of 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Calcium Channel Modulation : The compound may act as a calcium channel blocker, impacting vascular smooth muscle contraction and influencing blood pressure regulation.
  • Anti-inflammatory Pathways : It could downregulate inflammatory mediators through inhibition of NF-kB pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives possess significant antimicrobial activity. The compound has been tested against various pathogens with promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL

These findings suggest that 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may exhibit comparable effectiveness to established antibiotics like ciprofloxacin and ketoconazole.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo studies. In one notable study, the compound demonstrated a significant reduction in carrageenan-induced paw edema in rat models.

Case Study :
In a controlled experiment, the compound reduced paw edema by approximately 89% at a concentration of 3 mg/kg within three hours of administration. This effect can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Activity

Sulfonamides have shown promise in cancer research due to their ability to inhibit tumor growth through various mechanisms. The specific compound's structure allows it to interact with multiple cellular pathways involved in cancer progression.

Mechanisms of Action :

  • Inhibition of Enzymatic Activity : The compound may inhibit dihydropteroate synthase, disrupting folate synthesis crucial for bacterial and tumor cell proliferation.
  • Calcium Channel Modulation : It may act as a calcium channel blocker, impacting vascular smooth muscle contraction and influencing tumor blood supply.
  • Anti-inflammatory Pathways : The compound could downregulate inflammatory mediators through inhibition of NF-kB pathways, which are often upregulated in cancerous tissues.

Cardiovascular Effects

Emerging research suggests that sulfonamide derivatives can influence cardiovascular health. Studies using isolated rat heart models have shown that the compound can significantly lower coronary resistance and affect perfusion pressure.

GroupDose (nM)Effect on Perfusion Pressure
II0.001Decreased perfusion pressure significantly (p < 0.05)

These results indicate potential therapeutic benefits for conditions such as hypertension and heart disease.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include sulfonylation of the pyridazinone core (e.g., using chlorosulfonic acid in DCM at 0°C for sulfonyl chloride formation) followed by nucleophilic substitution with the ethoxy-bromobenzene moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates. Yield optimization requires strict temperature control during sulfonylation and anhydrous conditions for amide coupling .

Q. Which analytical techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., ethoxy group at C2, bromine at C5) and aromatic proton environments.
  • HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., [M+H]+ at m/z 416.3) .
  • FT-IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and pyridazinone C=O (~1680 cm1^{-1}) .

Q. How to assess solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (10 mM) with serial dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
  • Stability : Conduct LC-MS stability assays in simulated biological matrices (e.g., plasma, liver microsomes) at 37°C over 24 hours .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this sulfonamide derivative?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols:

  • Use isogenic cell lines to control for genetic background.
  • Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assay (CETSA).
  • Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. What experimental designs are suitable for studying its environmental fate?

  • Methodological Answer : Adopt a tiered approach:

  • Lab-scale : Determine logP (octanol-water partition coefficient) and soil sorption coefficients (Koc_{oc}) using OECD Guideline 121.
  • Microcosm studies : Evaluate biodegradation in soil/water systems under aerobic/anaerobic conditions (GC-MS quantification).
  • Ecotoxicity : Use Daphnia magna or Danio rerio models for acute/chronic toxicity (LC50_{50}/NOEC) .

Q. How to investigate its metabolic stability and metabolite identification?

  • Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-HRMS/MS to detect phase I/II metabolites.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
  • Structural elucidation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or demethylated derivatives) .

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